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Introduction

The isolation of specific organelles is a fundamental technique in cell biology, crucial for
understanding their function, composition, and role in cellular processes. Polysucrose 400, a
high molecular weight, synthetic polymer of sucrose, serves as an excellent medium for density
gradient centrifugation, a core method for separating subcellular components. Its high solubility,
low viscosity in solution compared to sucrose, and iso-osmotic nature make it an ideal choice
for preserving the structural and functional integrity of isolated organelles.[1][2][3]

These application notes provide detailed protocols for the isolation of mitochondria,
chloroplasts, endoplasmic reticulum, and peroxisomes from plant tissues using Polysucrose
400-based density gradients. The protocols are designed to yield organelle fractions of high
purity, suitable for a range of downstream applications including proteomics, metabolomics,
nucleic acid analysis, and functional assays.

General Principles of Organelle Isolation

The isolation of organelles from plant tissues typically involves a two-step process:

 Differential Centrifugation: This initial step separates organelles based on their size and
sedimentation rate. A crude homogenate of the plant tissue is subjected to a series of
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centrifugation steps at increasing speeds. Larger and denser components, such as nuclei
and intact cells, pellet at lower speeds, while smaller organelles remain in the supernatant.

Density Gradient Centrifugation: The crude organelle fraction obtained from differential
centrifugation is further purified by layering it onto a density gradient of Polysucrose 400.
Upon centrifugation, organelles migrate through the gradient and band at a position where
their buoyant density matches that of the surrounding medium. This allows for the separation
of organelles with similar sizes but different densities.

Preparing Polysucrose 400 Solutions

Polysucrose 400 is a powder that needs to be dissolved in a suitable buffer to create stock

solutions of various densities. These stock solutions are then used to prepare the layers of the

density gradient.

Protocol for Preparing a 60% (w/v) Polysucrose 400 Stock Solution:

Weigh 60 g of Polysucrose 400 powder.

In a beaker, add the powder to approximately 70 ml of the desired buffer (e.g., a HEPES-
based buffer with appropriate osmoticum like sorbitol or mannitol).

Stir the mixture on a magnetic stirrer until the Polysucrose 400 is completely dissolved. This
may take some time. Avoid vigorous stirring that can cause foaming. Gentle heating (e.g., in
a 30-40°C water bath) can aid dissolution.

Once dissolved, transfer the solution to a 100 ml volumetric flask.

Rinse the beaker with a small amount of buffer and add the rinsing to the volumetric flask.

Bring the final volume to 100 ml with the buffer.

Sterilize the solution by autoclaving or by passing it through a 0.22 um filter. Store at 4°C.

Lower percentage solutions can be prepared by diluting the 60% stock solution with the

appropriate buffer.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b599322?utm_src=pdf-body
https://www.benchchem.com/product/b599322?utm_src=pdf-body
https://www.benchchem.com/product/b599322?utm_src=pdf-body
https://www.benchchem.com/product/b599322?utm_src=pdf-body
https://www.benchchem.com/product/b599322?utm_src=pdf-body
https://www.benchchem.com/product/b599322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological & licati
BENGHE O ettty i

Experimental Protocols

The following protocols provide detailed steps for the isolation of specific organelles using
Polysucrose 400 density gradients. All centrifugation steps should be performed at 4°C.

Workflow for Organelle Isolation
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Caption: General workflow for isolating plant organelles.
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Isolation of Mitochondria from Plant Tissues (e.g.,
Etiolated Seedlings)

Protocol:

e Homogenization: Homogenize 50-100 g of etiolated plant tissue in 200 ml of ice-cold
grinding buffer (0.3 M mannitol, 50 mM HEPES-KOH pH 7.5, 1 mM EDTA, 0.1% (w/v) BSA,
0.1% (wl/v) cysteine, 1 mM DTT) using a blender.

 Filtration: Filter the homogenate through four layers of cheesecloth and two layers of
Miracloth.

 Differential Centrifugation:
o Centrifuge the filtrate at 1,000 x g for 10 minutes to pellet nuclei and debris.

o Carefully collect the supernatant and centrifuge at 12,000 x g for 20 minutes to pellet the
crude mitochondrial fraction.

o Discard the supernatant.

e Washing: Gently resuspend the pellet in 20-30 ml of wash buffer (0.3 M mannitol, 20 mM
HEPES-KOH pH 7.5, 1 mM EDTA) and centrifuge again at 12,000 x g for 20 minutes.

» Polysucrose 400 Gradient Centrifugation:

o

Carefully resuspend the washed mitochondrial pellet in a minimal volume of wash buffer
(e.g., 1-2 ml).

o

Prepare a discontinuous Polysucrose 400 gradient in an ultracentrifuge tube by carefully
layering solutions of decreasing density. For example, from bottom to top: 3 ml of 40%
(wiv), 4 ml of 25% (w/v), and 3 ml of 18% (w/v) Polysucrose 400 in wash buffer.

o

Carefully layer the resuspended crude mitochondrial fraction on top of the gradient.

o

Centrifuge at 100,000 x g for 1-2 hours in a swinging-bucket rotor.
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e Fraction Collection: Intact mitochondria will band at the interface of the 25% and 40%
Polysucrose 400 layers. Carefully collect this band using a Pasteur pipette.

» Final Wash: Dilute the collected fraction with at least 3 volumes of wash buffer and centrifuge
at 10,000 x g for 15 minutes to pellet the purified mitochondria. Resuspend the pellet in a
suitable buffer for downstream applications.

Quantitative Data and Purity Assessment:

Expected Marker Contaminant
Parameter .
Value/Method Enzyme/Protein Marker
1-5 mg mitochondrial
Yield protein per 100 g of
tissue
Catalase
(peroxisomes),
) Cytochrome c oxidase  Chlorophyll
Purity >90% )
(inner membrane) (chloroplasts),
Glucose-6-
phosphatase (ER)
] High respiratory
Integrity

control ratio (RCR)

Isolation of Chloroplasts from Leaf Tissue (e.g.,
Spinach)

Protocol:

e Homogenization: Homogenize 50 g of deveined spinach leaves in 150 ml of ice-cold grinding
buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.8, 2 mM EDTA, 1 mM MgClz, 1 mM MnClz,
0.1% (w/v) BSA) with a few short bursts in a blender.

« Filtration: Filter the homogenate through four layers of cheesecloth and two layers of
Miracloth.
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« Differential Centrifugation:
o Centrifuge the filtrate at 200 x g for 2 minutes to pellet cell debris.

o Transfer the supernatant to a new tube and centrifuge at 1,000 x g for 7 minutes to pellet
the crude chloroplasts.

o Washing: Gently resuspend the pellet in wash buffer (same as grinding buffer but without
BSA) and centrifuge again at 1,000 x g for 5 minutes.

o Polysucrose 400 Gradient Centrifugation:
o Resuspend the crude chloroplast pellet in a small volume of wash buffer.

o Prepare a discontinuous Polysucrose 400 gradient, for example, a 40%/80% step
gradient.

o Layer the chloroplast suspension onto the gradient and centrifuge at 2,500 x g for 15
minutes in a swinging-bucket rotor.

» Fraction Collection: Intact chloroplasts will band at the interface of the 40% and 80% layers.
Collect this band.

o Final Wash: Dilute the collected fraction with wash buffer and centrifuge at 1,000 x g for 5
minutes to obtain the purified chloroplast pellet.

Quantitative Data and Purity Assessment:
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Expected Marker Contaminant
Parameter .
Value/Method Enzyme/Protein Marker
10-20 mg chlorophyll
Yield g Pny
per 100 g of leaves
) Cytochrome c oxidase
) RuBisCO (stroma), ) )
) >85% intact ) (mitochondria),
Purity LHCII (thylakoid
chloroplasts Catalase
membrane) )
(peroxisomes)
High rates of CO2-
Integrity dependent Oz

evolution

Isolation of Endoplasmic Reticulum (Microsomes) from
Plant Tissues

Protocol:

» Homogenization: Homogenize 50 g of plant tissue (e.g., cauliflower florets or etiolated
seedlings) in 100 ml of ice-cold grinding buffer (0.4 M sucrose, 100 mM Tris-HCI pH 7.8, 10
mM KCI, 1 mM EDTA, 1 mM DTT).

« Filtration: Filter through cheesecloth and Miracloth.
« Differential Centrifugation:
o Centrifuge at 10,000 x g for 20 minutes to remove larger organelles.

o Collect the supernatant and centrifuge at 100,000 x g for 1 hour to pellet the microsomal

fraction (containing ER).
o Polysucrose 400 Gradient Centrifugation:

o Resuspend the microsomal pellet in a minimal volume of resuspension buffer (e.g., 0.25 M
sucrose in 10 mM Tris-HCI pH 7.2).
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o Prepare a continuous or discontinuous Polysucrose 400 gradient (e.g., 15% to 45%).

o Layer the resuspended microsomes onto the gradient and centrifuge at 100,000 x g for 2-
3 hours.

o Fraction Collection: The ER will form a band within the gradient. The exact position will
depend on the tissue and the gradient profile. Fractions should be collected and analyzed for
ER marker enzymes.

Quantitative Data and Purity Assessment:

Expected Marker Contaminant
Parameter .
Value/Method Enzyme/Protein Marker
] Variable, dependent
Yield )
on tissue type
Cytochrome c oxidase
(mitochondria),
Assessed by NADPH-cytochrome ¢ Chlorophyll
Purity enrichment of marker reductase, Glucose-6-  (chloroplasts),
enzymes phosphatase Vanadate-sensitive

H+-ATPase (plasma

membrane)

Isolation of Peroxisomes (Glyoxysomes/Leaf
Peroxisomes) from Plant Tissues

Protocol:

e Homogenization: Homogenize 50-100 g of tissue (e.g., cotyledons of oilseed plants for
glyoxysomes, or green leaves for leaf peroxisomes) in grinding medium (0.25 M sucrose,
100 mM Tricine-KOH pH 7.5, 1 mM EDTA, 1 mM DTT).

« Filtration: Filter through cheesecloth and Miracloth.

 Differential Centrifugation:
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o Centrifuge at 2,000 x g for 10 minutes.

o Centrifuge the supernatant at 10,000 x g for 20 minutes to obtain a crude organellar pellet.

» Polysucrose 400 Gradient Centrifugation:

o Gently resuspend the pellet in a small volume of grinding medium.

o Prepare a steep discontinuous Polysucrose 400 gradient (e.g., 20%, 35%, 45%, 60%).

o Layer the sample on top and centrifuge at 100,000 x g for 2 hours.

o Fraction Collection: Peroxisomes are dense organelles and will band in the higher density
regions of the gradient (e.g., at the 45%/60% interface).

Quantitative Data and Purity Assessment:

Expected Marker Contaminant
Parameter )

Value/Method Enzyme/Protein Marker

Lower than
Yield mitochondria and

chloroplasts

Catalase, Malate )
) Cytochrome c oxidase

Assessed by high synthase ) ]

Burit - iivity of ol ) (mitochondria),
uri specific activity o oxysomes),
Y P Y A . RuBisCO
marker enzymes Glycolate oxidase

) (chloroplasts)
(leaf peroxisomes)

Visualization of Experimental Workflow

Density Gradient Centrifugation for Organelle
Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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